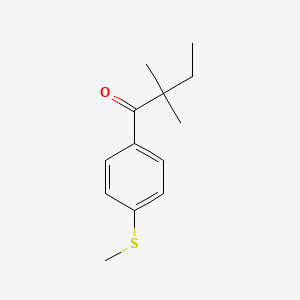

2,2-Dimethyl-4'-thiomethylbutyrophenone

Descripción

2,2-Dimethyl-4'-thiomethylbutyrophenone is a substituted butyrophenone derivative featuring a thiomethyl (-SCH₃) group at the 4' position of the aromatic ring and two methyl groups at the 2-position of the ketone-bearing side chain. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly in studies involving electronic effects of substituents and tautomerism. Its sulfur-containing thiomethyl group distinguishes it from halogenated or alkylated analogs, influencing its reactivity and physicochemical properties .

Propiedades

IUPAC Name |

2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRTZRDRIZZJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642429 | |

| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-31-6 | |

| Record name | 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-thiomethylbutyrophenone typically involves the reaction of 4-methylthiobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired butyrophenone derivative .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4’-thiomethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-4’-thiomethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-4’-thiomethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4’-thiomethylbutyrophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound is part of a broader family of butyrophenones with varying substituents (Table 1). Key analogs include:

Table 1: Structural Analogs of 2,2-Dimethyl-4'-thiomethylbutyrophenone

| Compound Name | Substituents | Key Features |

|---|---|---|

| 2,2-Dimethyl-4'-fluorobutyrophenone | 4'-F | Electron-withdrawing, polar |

| 2,2-Dimethyl-4'-bromobutyrophenone | 4'-Br | Heavy atom effect, low reactivity |

| 3'-Carboethoxy-2,2-dimethylbutyrophenone | 3'-COOEt | Steric bulk, electron-withdrawing |

| 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone | 3',4',5'-F | Strong inductive effects |

| 2,2-Dimethyl-4'-thiomethylbutyrophenone | 4'-SCH₃ | Sulfur-mediated tautomerism |

Substituent Influence :

- Thiomethyl (-SCH₃) : The sulfur atom in the thiomethyl group is less electronegative than halogens (F, Br) but introduces resonance and inductive effects that enhance electron density at the aromatic ring. This promotes electrophilic substitution reactions compared to halogenated analogs .

- Halogens (F, Br) : Electron-withdrawing groups reduce ring electron density, slowing electrophilic substitution but increasing stability against oxidation .

- Carboethoxy (-COOEt) : A bulky, electron-withdrawing group that sterically hinders reactions while directing electrophiles to specific ring positions .

Reactivity in Electrophilic Substitution

Competitive experiments with thiophene derivatives (e.g., 2-methylthiophene) indicate that sulfur-containing substituents like thiomethyl moderately activate the aromatic ring. Reactivity follows the order: furan > 2-methylthiophene > benzene , highlighting the thiomethyl group’s intermediate activating effect compared to oxygen-containing heterocycles . This contrasts with halogenated analogs, where electron-withdrawing substituents deactivate the ring.

Tautomerism and Isotope Effects

The thiomethyl group’s sulfur atom enables unique tautomeric behavior. Studies on β-thioxoketones (structurally related to 2,2-dimethyl-4'-thiomethylbutyrophenone) reveal large negative primary isotope effects (e.g., $^1k/^2k = -0.5$ to -1.2) in tautomeric equilibria involving O and S atoms. This suggests that sulfur participation stabilizes specific tautomeric forms, a property absent in halogenated or alkylated analogs .

Physicochemical Properties

- Solubility : Thiomethyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs due to sulfur’s polarizability.

- Stability : Sulfur’s susceptibility to oxidation makes thiomethyl derivatives less stable than fluorinated or brominated compounds, which are inert under ambient conditions .

Actividad Biológica

2,2-Dimethyl-4'-thiomethylbutyrophenone is a chemical compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C13H18OS

- Molecular Weight : 222.35 g/mol

- CAS Number : 898765-31-6

The biological activity of 2,2-Dimethyl-4'-thiomethylbutyrophenone is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential as an electrophile in biochemical reactions, which can lead to the formation of new chemical bonds within biological systems. The compound's structure allows it to engage in diverse chemical transformations, making it a valuable candidate for further investigation in medicinal chemistry.

Biological Activity and Pharmacological Potential

Research indicates that 2,2-Dimethyl-4'-thiomethylbutyrophenone may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in certain types of cancer cells.

- Neuroprotective Effects : Some studies have hinted at neuroprotective capabilities, suggesting that it may help mitigate neurodegenerative processes.

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential protection against neurodegeneration |

Case Studies

Several case studies have explored the biological activity of 2,2-Dimethyl-4'-thiomethylbutyrophenone:

-

Case Study on Antimicrobial Activity :

- A study investigated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Case Study on Anticancer Efficacy :

- Research involving human cancer cell lines demonstrated that treatment with 2,2-Dimethyl-4'-thiomethylbutyrophenone led to a marked decrease in cell viability and increased markers of apoptosis.

-

Case Study on Neuroprotection :

- An experimental model of neurodegeneration assessed the compound's ability to protect neuronal cells from oxidative stress. Findings revealed a reduction in cell death and preservation of cellular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.